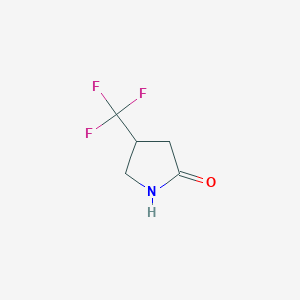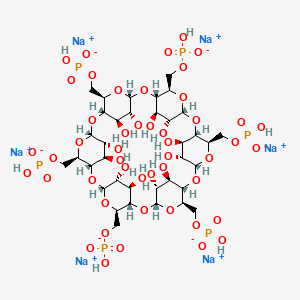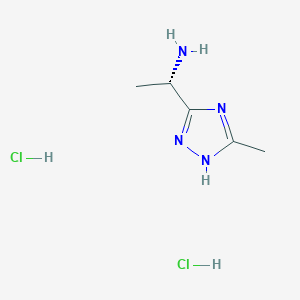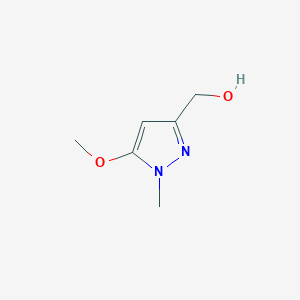
4-(Trifluoromethyl)pyrrolidin-2-one
Overview
Description
4-(Trifluoromethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C5H6F3NO. It has a molecular weight of 153.1 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)pyrrolidin-2-one and its derivatives is a topic of interest in the field of medicinal chemistry . The pyrrolidine ring is a common feature in many biologically active compounds . The synthesis strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The InChI code for this compound is 1S/C5H6F3NO/c6-5(7,8)3-1-4(10)9-2-3/h3H,1-2H2,(H,9,10) .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)pyrrolidin-2-one is a solid substance at room temperature . It has a molecular weight of 153.1 .Scientific Research Applications
Synthesis of Bioactive Compounds
4-(Trifluoromethyl)pyrrolidin-2-one serves as a versatile scaffold in the synthesis of various bioactive compounds. Its structure is pivotal in the development of molecules with potential therapeutic effects. For instance, it has been used in the synthesis of unusual β-amino acids such as statin and its derivatives .
Medicinal Chemistry
The pyrrolidine ring, a core structure in 4-(Trifluoromethyl)pyrrolidin-2-one, is widely utilized in medicinal chemistry. It is known for enabling efficient exploration of pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage .
Drug Discovery
In drug discovery, 4-(Trifluoromethyl)pyrrolidin-2-one is used to obtain compounds for treating human diseases. Its saturated scaffold enhances interest due to the possibility of creating structurally diverse molecules with different biological profiles .
Alkaloid Synthesis
This compound has been employed in the synthesis of various alkaloids. Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms and have significant pharmacological effects .
Production of Anticancer Agents
Pyrrolidin-2-ones, which include 4-(Trifluoromethyl)pyrrolidin-2-one, have been reported in the literature for their role in the synthesis of anticancer agents. They are used to create compounds that show promise in cancer treatment .
Development of Antimicrobial and Antifungal Agents
The pyrrolidine moiety is also present in natural products (NPs) that exhibit antimicrobial and antifungal properties. These properties are crucial in the development of new treatments for infections .
Enhancement of Drug Candidates’ ADME/Tox Profiles
The introduction of heteroatomic fragments like 4-(Trifluoromethyl)pyrrolidin-2-one in drug molecules is a strategic choice to modify physicochemical parameters and achieve better Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) results for drug candidates .
Chemical Research and Material Science
Beyond its biological applications, 4-(Trifluoromethyl)pyrrolidin-2-one can be used in chemical research and material science due to its unique chemical properties, such as its trifluoromethyl group, which can impart desirable characteristics to materials .
Safety and Hazards
The safety information for 4-(Trifluoromethyl)pyrrolidin-2-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Future Directions
The future directions for the research and application of 4-(Trifluoromethyl)pyrrolidin-2-one and its derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
The formation of pyrrolidin-2-ones generally involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Biochemical Pathways
Pyrrolidine derivatives have been known to influence various biochemical pathways depending on their target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The synthesis of pyrrolidin-2-ones has been carried out under mild conditions in a microchannel reactor under visible light conditions .
properties
IUPAC Name |
4-(trifluoromethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)3-1-4(10)9-2-3/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAVNCLUOSJVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyrrolidin-2-one | |
CAS RN |
664304-83-0 | |
| Record name | 4-(trifluoromethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)









